molecular formula C16H18 B075073 1,3-Diphenyl-2-methylpropane CAS No. 1520-46-3

1,3-Diphenyl-2-methylpropane

Cat. No. B075073
CAS RN: 1520-46-3
M. Wt: 210.31 g/mol
InChI Key: LAOWWDHMKNDGNY-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2-methylpropane, commonly known as trityl or trityl radical, is a chemical compound that has been extensively studied for its unique properties. It is a stable, free radical that has found applications in various fields of science, including organic chemistry, biochemistry, and material science.

Mechanism Of Action

Trityl acts as a stable, free radical that can undergo various reactions, including radical addition and abstraction reactions. In organic chemistry, trityl can be used as a protecting group for alcohols and amines by forming stable trityl ethers and trityl amines. In biochemistry, trityl can be used as a spin label for studying protein structure and dynamics by attaching a trityl radical to a specific amino acid residue. In material science, trityl can be used as a precursor for the synthesis of organic semiconductors by undergoing various reactions, including radical addition and abstraction reactions.

Biochemical And Physiological Effects

Trityl has been shown to have minimal biochemical and physiological effects. Studies have shown that trityl is not toxic to cells and does not interfere with cell metabolism or function. However, trityl can undergo various reactions in cells, including radical addition and abstraction reactions, which can affect cellular processes and signaling pathways.

Advantages And Limitations For Lab Experiments

Trityl has several advantages for lab experiments, including its stability and ease of synthesis. Trityl is a stable, free radical that can be synthesized through various methods, making it readily available for lab experiments. However, trityl has several limitations, including its reactivity and potential for interfering with cellular processes. Trityl can undergo various reactions in cells, which can affect cellular processes and signaling pathways, making it difficult to interpret experimental results.

Future Directions

Trityl has several potential future directions, including its use as a spin label for studying protein structure and dynamics, as a precursor for the synthesis of organic semiconductors, and as a tool for studying cellular processes and signaling pathways. Future research should focus on developing new methods for synthesizing trityl, improving its stability and reactivity, and exploring its potential applications in various fields of science.

Synthesis Methods

Trityl can be synthesized through various methods, including the reaction of benzene with methyl chloride in the presence of aluminum chloride or Friedel-Crafts reaction. The most common method involves the oxidation of triphenylmethyl chloride using silver oxide or mercury(II) oxide. The resulting trityl radical is a stable, crystalline solid that can be purified through recrystallization.

Scientific Research Applications

Trityl has been extensively studied for its unique properties, including its ability to act as a stable, free radical. It has found applications in various fields of science, including organic chemistry, biochemistry, and material science. In organic chemistry, trityl has been used as a protecting group for alcohols and amines. In biochemistry, trityl has been used as a spin label for studying protein structure and dynamics. In material science, trityl has been used as a precursor for the synthesis of organic semiconductors.

properties

CAS RN

1520-46-3

Product Name

1,3-Diphenyl-2-methylpropane

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

(2-methyl-3-phenylpropyl)benzene

InChI

InChI=1S/C16H18/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3

InChI Key

LAOWWDHMKNDGNY-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)CC2=CC=CC=C2

Other CAS RN

1520-46-3

Origin of Product

United States

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